molecular formula C7H10N2O B15325788 1,3-Dimethyl-1H-pyrazole-4-acetaldehyde

1,3-Dimethyl-1H-pyrazole-4-acetaldehyde

Cat. No.: B15325788
M. Wt: 138.17 g/mol
InChI Key: FXHRSRBRVHDHOZ-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group onto the pyrazole ring .

Industrial Production Methods

Industrial production of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aldehyde group and the dimethyl-substituted pyrazole ring provides a distinct combination of functional groups that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3

InChI Key

FXHRSRBRVHDHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC=O)C

Origin of Product

United States

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